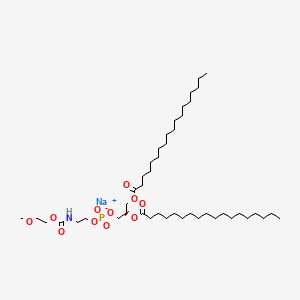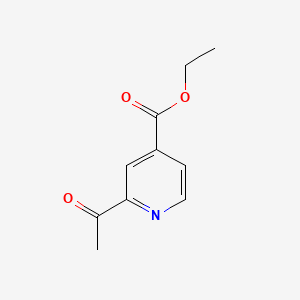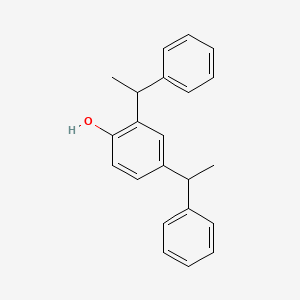
2,4-双(1-苯乙基)苯酚
描述
2,4-Bis(1-phenylethyl)phenol is a chemical compound with the molecular formula C22H22O . It has an average mass of 302.409 Da and a monoisotopic mass of 302.167053 Da .
Molecular Structure Analysis
The molecular structure of 2,4-Bis(1-phenylethyl)phenol consists of a phenol group with two phenylethyl groups attached to the 2 and 4 positions of the phenol ring . The IUPAC Standard InChIKey for this compound is RCFAHSGZAAFQJH-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
2,4-Bis(1-phenylethyl)phenol has a molecular weight of 302.4095 . Unfortunately, the search results do not provide more detailed physical and chemical properties of this compound.科学研究应用
Sure! Here is a comprehensive analysis of the scientific research applications of 2,4-Bis(1-phenylethyl)phenol, focusing on six unique applications:
Anticancer Activity
2,4-Bis(1-phenylethyl)phenol has shown promising anticancer properties. Research indicates that it can induce apoptosis (programmed cell death) in cancer cells, particularly in human breast cancer cells. This compound has been isolated from the plant Clerodendrum thomsoniae and has demonstrated significant cytotoxicity against cancer cells, making it a potential candidate for breast cancer therapy .
Antioxidant Properties
This compound exhibits strong antioxidant activity, which is crucial in protecting cells from oxidative stress and damage caused by free radicals. Antioxidants are vital in preventing various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. The antioxidant properties of 2,4-Bis(1-phenylethyl)phenol make it a valuable compound in the development of therapeutic agents aimed at mitigating oxidative stress .
Anti-inflammatory Effects
2,4-Bis(1-phenylethyl)phenol has been studied for its anti-inflammatory effects. Inflammation is a key factor in many chronic diseases, including arthritis, cardiovascular diseases, and certain cancers. By inhibiting inflammatory pathways, this compound can potentially be used to develop treatments for inflammatory conditions, providing relief and improving the quality of life for patients .
Antimicrobial Activity
Research has shown that 2,4-Bis(1-phenylethyl)phenol possesses antimicrobial properties, making it effective against a range of bacterial and fungal pathogens. This makes it a potential candidate for developing new antimicrobial agents, which are crucial in the fight against antibiotic-resistant bacteria and other infectious diseases .
Neuroprotective Effects
The neuroprotective effects of 2,4-Bis(1-phenylethyl)phenol have been explored in scientific studies. This compound can protect neurons from damage and death caused by various neurotoxic agents. This property is particularly important in the context of neurodegenerative diseases such as Alzheimer’s and Parkinson’s, where protecting neuronal health is crucial .
Potential Use in Material Science
Beyond its biological applications, 2,4-Bis(1-phenylethyl)phenol has potential uses in material science. It can be used as a building block in the synthesis of novel polymers and materials with unique properties. These materials can have applications in various industries, including electronics, coatings, and adhesives .
安全和危害
When handling 2,4-Bis(1-phenylethyl)phenol, it’s important to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use . It should not be flushed into surface water or sanitary sewer system, and should not be allowed to contaminate the groundwater system .
作用机制
Target of Action
It is reported to possess antihistaminic activity , suggesting that it may interact with histamine receptors.
Mode of Action
Given its antihistaminic activity , it may act as an antagonist at histamine receptors, preventing the action of histamine and thereby mitigating allergic reactions.
Result of Action
Its reported antihistaminic activity suggests that it may help alleviate symptoms of allergic reactions, such as inflammation and bronchoconstriction .
属性
IUPAC Name |
2,4-bis(1-phenylethyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O/c1-16(18-9-5-3-6-10-18)20-13-14-22(23)21(15-20)17(2)19-11-7-4-8-12-19/h3-17,23H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCFAHSGZAAFQJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C2=CC(=C(C=C2)O)C(C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50863021 | |
| Record name | 2,4-Bis(1-phenylethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50863021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Bis(1-phenylethyl)phenol | |
CAS RN |
2769-94-0, 25640-70-4 | |
| Record name | 2,4-Bis(1-phenylethyl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2769-94-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Bis(1-phenylethyl)phenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002769940 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(1-phenylethyl)phenol (mixed isomers) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025640704 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, bis(1-phenylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenol, 2,4-bis(1-phenylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,4-Bis(1-phenylethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50863021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-bis(1-phenylethyl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.601 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Bis(1-phenylethyl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.853 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4-BIS(1-PHENYLETHYL)PHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Q3R0CBD0S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the potential applications of 2,4-Bis(1-phenylethyl)phenol in the context of human health?
A1: Research suggests that 2,4-Bis(1-phenylethyl)phenol exhibits promising anticancer activity. Studies have demonstrated its ability to induce apoptosis, a programmed cell death mechanism, in human breast cancer cells . Further in vitro and in vivo studies are needed to fully understand its potential and safety profile as a potential anticancer agent.
Q2: Has 2,4-Bis(1-phenylethyl)phenol been identified in any natural sources?
A2: Yes, 2,4-Bis(1-phenylethyl)phenol has been isolated from several natural sources. It was found in the stem wood of Zanthoxylum integrifoliolum, a plant traditionally used for medicinal purposes . Additionally, it has been identified in papaya leaf extracts, which have shown antifungal activity against Ganoderma boninense, a pathogen affecting oil palm trees .
Q3: Are there any environmental concerns associated with 2,4-Bis(1-phenylethyl)phenol?
A3: Studies have detected 2,4-Bis(1-phenylethyl)phenol in paper-recycling process water, indicating its presence as an environmental pollutant . The study suggests its origin from thermal paper used in waste paper. Further research is necessary to fully evaluate its environmental impact and potential risks to aquatic life.
Q4: How does the chemical structure of 2,4-Bis(1-phenylethyl)phenol contribute to its biological activity?
A4: While the exact mechanism of action for 2,4-Bis(1-phenylethyl)phenol's biological activities remains under investigation, its structure likely plays a crucial role. The presence of phenolic rings and alkyl side chains could contribute to its interaction with biological targets, such as enzymes or receptors. Further structure-activity relationship studies are needed to elucidate the specific structural features responsible for its observed effects.
Q5: Have any analytical methods been developed for the detection and quantification of 2,4-Bis(1-phenylethyl)phenol?
A5: Gas chromatography-mass spectrometry (GC-MS) has been successfully employed for the identification and quantification of 2,4-Bis(1-phenylethyl)phenol in various matrices, including plant extracts and wastewater samples . This technique allows for the separation and sensitive detection of the compound, enabling researchers to study its occurrence, distribution, and potential impacts.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


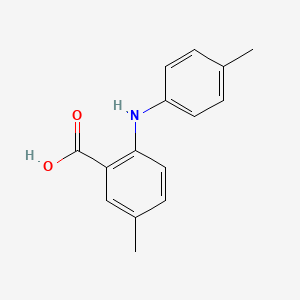


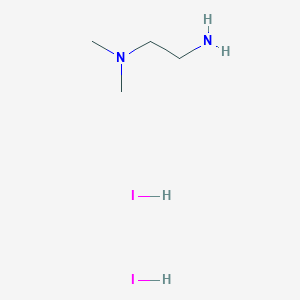
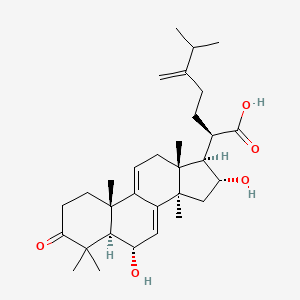
![Methanesulfonamide, N-[2-[(4-amino-3-methylphenyl)ethylamino]ethyl]-, sulfate (2:3)](/img/structure/B3028622.png)


